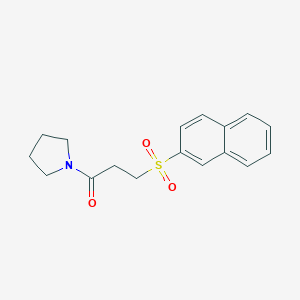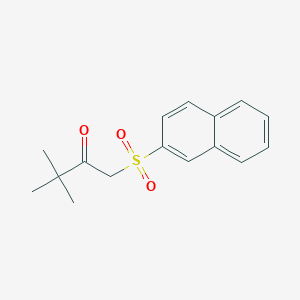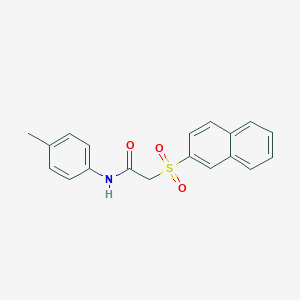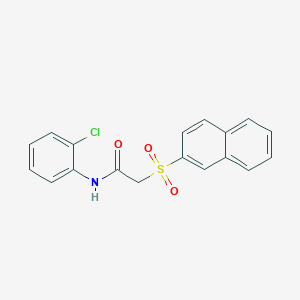![molecular formula C18H15BrN2O2S B285642 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone](/img/structure/B285642.png)
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development and use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone. One direction is to further investigate its potential anticancer activity and explore its use in combination with other anticancer drugs. Another direction is to study its effects on other cellular processes and pathways. Additionally, there is a need for more research to fully understand its mechanism of action and develop more effective and targeted applications.
In conclusion, 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop more effective applications.
Synthesemethoden
The synthesis method of 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone involves the reaction of 4-bromoaniline, thiosemicarbazide, and 2,5-dimethylacetophenone in the presence of a catalyst. The reaction proceeds via a condensation reaction, followed by cyclization and oxidation to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone has been found to have potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been studied for its potential anticancer activity and has shown promising results in inhibiting the growth of cancer cells.
Eigenschaften
Molekularformel |
C18H15BrN2O2S |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C18H15BrN2O2S/c1-11-3-4-12(2)15(9-11)16(22)10-24-18-21-20-17(23-18)13-5-7-14(19)8-6-13/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
JMLCBOPOOZCQKP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Phenylsulfonyl)acetyl]azepane](/img/structure/B285562.png)







![3-[(4-chlorophenyl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285574.png)
![N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B285577.png)

![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-piperidino-1-propanone](/img/structure/B285581.png)